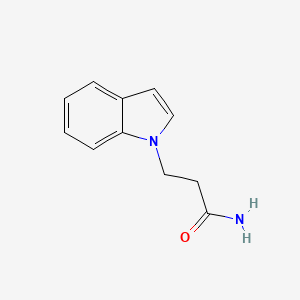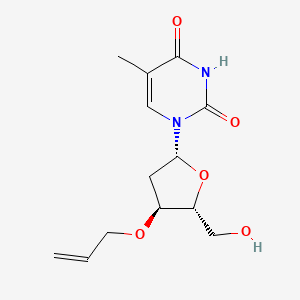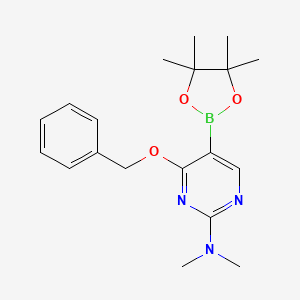
3-Benzyl-1-(9-(1-methylpyrrolidinio)nonyl)quinuclidinium, diiodide
Vue d'ensemble
Description
3-Benzyl-1-(9-(1-methylpyrrolidinio)nonyl)quinuclidinium, diiodide is a chemical compound that is widely used in scientific research. It is a quaternary ammonium compound that has a quinuclidine ring structure. This compound has several interesting properties that make it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of 3-Benzyl-1-(9-(1-methylpyrrolidinio)nonyl)quinuclidinium, diiodide involves its interaction with ion channels in cells. It is a potent blocker of certain types of ion channels, including the nicotinic acetylcholine receptor and the voltage-gated potassium channel. By blocking these channels, it can alter the electrical properties of cells and affect their physiological functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Benzyl-1-(9-(1-methylpyrrolidinio)nonyl)quinuclidinium, diiodide are complex and depend on the specific ion channels that it interacts with. In general, it can alter the electrical properties of cells, affect the release of neurotransmitters, and modulate cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Benzyl-1-(9-(1-methylpyrrolidinio)nonyl)quinuclidinium, diiodide in lab experiments is its potency and specificity as an ion channel blocker. It can be used at low concentrations to selectively block specific types of ion channels, which makes it a valuable tool for investigating cellular physiology. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research involving 3-Benzyl-1-(9-(1-methylpyrrolidinio)nonyl)quinuclidinium, diiodide. One area of interest is the development of new analogs of this compound that have improved potency and selectivity for specific types of ion channels. Another area of research is the investigation of the effects of this compound on different types of cells and tissues, including neuronal and cardiac cells. Finally, there is a need for further studies to elucidate the mechanisms of action of this compound and its potential therapeutic applications.
Applications De Recherche Scientifique
3-Benzyl-1-(9-(1-methylpyrrolidinio)nonyl)quinuclidinium, diiodide is used in a wide range of scientific research applications. It is commonly used as a probe to study the properties and functions of ion channels in cells. It can be used to study the effects of ion channel blockers on cellular physiology and to investigate the mechanisms of action of various drugs.
Propriétés
IUPAC Name |
3-benzyl-1-[9-(1-methylpyrrolidin-1-ium-1-yl)nonyl]-1-azoniabicyclo[2.2.2]octane;diiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48N2.2HI/c1-29(19-12-13-20-29)18-10-5-3-2-4-6-11-21-30-22-16-27(17-23-30)28(25-30)24-26-14-8-7-9-15-26;;/h7-9,14-15,27-28H,2-6,10-13,16-25H2,1H3;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJRUQCMSZSMJY-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CCCCCCCCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[I-].[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943670 | |
| Record name | 3-Benzyl-1-[9-(1-methylpyrrolidin-1-ium-1-yl)nonyl]-1-azabicyclo[2.2.2]octan-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-1-(9-(1-methylpyrrolidinio)nonyl)quinuclidinium, diiodide | |
CAS RN |
21252-33-5 | |
| Record name | Quinuclidinium, 3-benzyl-1-(9-(1-methylpyrrolidinio)nonyl)-, diiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021252335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Benzyl-1-[9-(1-methylpyrrolidin-1-ium-1-yl)nonyl]-1-azabicyclo[2.2.2]octan-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydro-1H-cyclopenta[A]naphthalene-2-carboxylic acid](/img/structure/B3349207.png)











![4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamide](/img/structure/B3349288.png)
![Tert-butyl 2-methyl-2-[5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H-thieno[2,3-d]pyrimidin-3-yl]propanoate](/img/structure/B3349296.png)